2,2,3,3,4,4,5,5-Octafluoropentan-1-amine
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Overview
Description
2,2,3,3,4,4,5,5-Octafluoropentan-1-amine is a fluorinated organic compound with the molecular formula C5H4F8N. This compound is characterized by the presence of eight fluorine atoms attached to a pentane backbone, with an amine group at the terminal position. The high fluorine content imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentan-1-amine typically involves the fluorination of a suitable precursor, such as pentane or pentanol derivatives. One common method is the reaction of 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, and under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential for side reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form various amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Halogenation and acylation are common substitution reactions involving this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine), acylating agents (e.g., acetic anhydride), solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or acylated derivatives.
Scientific Research Applications
2,2,3,3,4,4,5,5-Octafluoropentan-1-amine is utilized in various scientific research fields due to its unique properties:
Chemistry: Used as a building block for the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its fluorine content.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Employed in the production of specialty polymers and coatings that require high chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoropentan-1-amine is largely dependent on its interaction with molecular targets through its amine group and fluorinated backbone. The high electronegativity of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A related compound with a hydroxyl group instead of an amine group.
2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: A methacrylate derivative used in polymer chemistry.
Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether: An ether derivative used in various chemical syntheses.
Uniqueness: 2,2,3,3,4,4,5,5-Octafluoropentan-1-amine stands out due to its amine functionality, which imparts different reactivity and potential applications compared to its hydroxyl or ether analogs. The presence of the amine group allows for a broader range of chemical modifications and interactions with biological systems.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F8N/c6-2(7)4(10,11)5(12,13)3(8,9)1-14/h2H,1,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOJCUNXAFRGOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F8N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10536168 |
Source
|
Record name | 2,2,3,3,4,4,5,5-Octafluoropentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10536168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376-64-7 |
Source
|
Record name | 2,2,3,3,4,4,5,5-Octafluoropentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10536168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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